molecular formula C8H14ClN3O B13715136 5-Amino-3-(4-tetrahydropyranyl)pyrazole Hydrochloride

5-Amino-3-(4-tetrahydropyranyl)pyrazole Hydrochloride

Katalognummer: B13715136
Molekulargewicht: 203.67 g/mol
InChI-Schlüssel: LQLPPHFLXBJJSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876522 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876522 typically involves a multi-step process that includes the use of specific reagents and catalysts. One common method involves the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of MFCD32876522 is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound in large quantities. The industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and performance of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32876522 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876522 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are tailored to promote the desired transformation while minimizing side reactions.

Major Products Formed: The major products formed from the reactions of MFCD32876522 depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD32876522 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD32876522 is investigated for its potential therapeutic properties, including its ability to modulate specific biological targets. Additionally, in industry, the compound is used in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of MFCD32876522 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The precise mechanism depends on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

MFCD32876522 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, or biological activity. Some examples of similar compounds include those with analogous functional groups or similar molecular frameworks. The unique properties of MFCD32876522, such as its specific reactivity or binding affinity, distinguish it from these related compounds.

Conclusion

MFCD32876522 is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a useful tool for studying biochemical pathways, developing new materials, and exploring potential therapeutic applications. The detailed understanding of its preparation methods, chemical reactions, and mechanism of action provides a solid foundation for further research and development in various fields.

Eigenschaften

Molekularformel

C8H14ClN3O

Molekulargewicht

203.67 g/mol

IUPAC-Name

5-(oxan-4-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C8H13N3O.ClH/c9-8-5-7(10-11-8)6-1-3-12-4-2-6;/h5-6H,1-4H2,(H3,9,10,11);1H

InChI-Schlüssel

LQLPPHFLXBJJSB-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.